molecular formula C5H9ClN2 B1279540 1-Aminocyclobutanecarbonitrile hydrochloride CAS No. 845821-84-3

1-Aminocyclobutanecarbonitrile hydrochloride

Cat. No.: B1279540
CAS No.: 845821-84-3
M. Wt: 132.59 g/mol
InChI Key: YMJJHWPAULQWGR-UHFFFAOYSA-N
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Description

1-Aminocyclobutanecarbonitrile hydrochloride is a chemical compound with the molecular formula C5H9ClN2 and a molecular weight of 132.59 g/mol . It is primarily used in scientific research and is known for its unique structure, which includes a cyclobutane ring with an amino group and a nitrile group attached. This compound is often utilized in the field of proteomics research .

Scientific Research Applications

1-Aminocyclobutanecarbonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

The synthesis of 1-aminocyclobutanecarbonitrile hydrochloride can be achieved through various methods. One common synthetic route involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes the cyclopropanation of alkenes using diazo compounds, ylides, and carbene intermediates . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-Aminocyclobutanecarbonitrile hydrochloride undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-aminocyclobutanecarbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

1-Aminocyclobutanecarbonitrile hydrochloride can be compared with other similar compounds such as:

    1-Aminocyclopropanecarbonitrile: This compound has a similar structure but with a cyclopropane ring instead of a cyclobutane ring.

    1-Aminocyclopentanecarbonitrile: This compound features a cyclopentane ring, offering different chemical properties and reactivity.

    1-Aminocyclohexanecarbonitrile: With a cyclohexane ring, this compound exhibits unique characteristics compared to the cyclobutane derivative. The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical and physical properties, making it valuable for various research applications.

Properties

IUPAC Name

1-aminocyclobutane-1-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2.ClH/c6-4-5(7)2-1-3-5;/h1-3,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJJHWPAULQWGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90461141
Record name 1-aminocyclobutanecarbonitrile hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845821-84-3
Record name 1-aminocyclobutanecarbonitrile hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-aminocyclobutane-1-carbonitrile hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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